LSN3160440

GPCR allostery GLP-1R pharmacology molecular glue

GLP-1(9-36), a truncated GLP-1 metabolite, shows negligible standalone activity-complicating functional studies of incretin signaling. LSN3160440 resolves this as a validated GLP-1R positive allosteric modulator (PAM) and molecular glue binding at the TM1-TM2 interface: • >1500-fold potentiation of GLP-1(9-36) with cooperativity α=407; probe-dependent selectivity excludes oxyntomodulin • Structurally confirmed at 3.30 Å resolution (PDB: 6VCB); non-covalent π-π stacking mechanism enables clean allosteric network analysis Supplied ≥98% pure with full analytical documentation. Global shipping available.

Molecular Formula C27H27Cl2N3O
Molecular Weight 480.4 g/mol
Cat. No. B15138572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLSN3160440
Molecular FormulaC27H27Cl2N3O
Molecular Weight480.4 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4C5CCCCN5
InChIInChI=1S/C27H27Cl2N3O/c1-17(26-21(28)11-13-25(33-2)27(26)29)32-16-31-23-12-10-18(15-24(23)32)19-7-3-4-8-20(19)22-9-5-6-14-30-22/h3-4,7-8,10-13,15-17,22,30H,5-6,9,14H2,1-2H3/t17-,22-/m1/s1
InChIKeyYFCMSHPEVDOMQA-VGOFRKELSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LSN3160440: A GLP-1R Positive Allosteric Modulator


1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole, also known as LSN3160440, is a chiral benzimidazole derivative that functions as a positive allosteric modulator (PAM) of the glucagon-like peptide-1 receptor (GLP-1R) [1]. This compound is characterized as a protein-protein interaction (PPI) stabilizer or 'molecular glue' that cooperatively binds both the receptor and orthosteric ligand to stabilize an active state conformation [2]. Its molecular formula is C27H27Cl2N3O with a molecular weight of 480.43 g/mol, and its canonical SMILES notation is C[C@H](C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4[C@H]5CCCCN5 . The compound's structure and allosteric binding mode have been determined at 3.30 Å resolution via cryo-electron microscopy (PDB: 6VCB), confirming its distinct binding site at the TM1-TM2 interface of GLP-1R [3].

Why LSN3160440 Is Irreplaceable


Generic substitution of LSN3160440 with other GLP-1R PAMs or orthosteric agonists is not scientifically valid due to its unique molecular glue mechanism, probe dependence, and distinct allosteric binding site. Unlike the covalent modulator BETP (EC50 ~0.66 µM) or the ago-allosteric 'compound 2', LSN3160440 operates through non-covalent π-π stacking interactions at a cryptic pocket between TM1 and TM2, stabilizing receptor-peptide contacts [1]. Furthermore, its allosteric cooperativity is highly probe-dependent: it selectively potentiates the truncated metabolite GLP-1(9-36) but not oxyntomodulin, a property dictated by a single residue difference [2]. Small-molecule GLP-1R agonists such as danuglipron bind the orthosteric site and induce receptor activation independently of endogenous peptide, fundamentally altering the pharmacological profile [3]. Consequently, any attempt to replace LSN3160440 with a different GLP-1R modulator will alter the experimental outcome and compromise the validity of receptor allostery and PPI stabilization studies.

LSN3160440: Key Differentiation Evidence


Cooperativity vs. BETP and Compound 2

LSN3160440 exhibits substantial positive binding cooperativity with GLP-1(9-36), quantified by an α value of 407 (log α = 2.64 ± 0.4) derived from allosteric Schild analysis of radioligand displacement assays [1]. This indicates that LSN3160440 increases the affinity of GLP-1(9-36) for GLP-1R by 407-fold. In contrast, the covalent PAM BETP modifies Cys347 and Cys438 to lower receptor activation barrier but does not produce comparable cooperativity [2]. The ago-allosteric modulator 'compound 2' (6,7-dichloro-2-methylsulfonyl-3-tert-butylaminoquinoxaline) enhances both agonist binding and G protein coupling through a different transmembrane site and exhibits a distinct pharmacological profile [3].

GPCR allostery GLP-1R pharmacology molecular glue

Probe-Dependent Selectivity for GLP-1(9-36)

LSN3160440 demonstrates strong probe dependence, selectively potentiating the truncated metabolite GLP-1(9-36) while showing minimal to no effect on the related peptide hormone oxyntomodulin. This differential effect is driven by a single residue difference between the two orthosteric ligands [1]. In contrast, the small-molecule orthosteric agonist danuglipron activates GLP-1R independently of endogenous peptide binding and does not exhibit such probe-dependent modulation [2]. The covalent PAM BETP lowers the receptor activation barrier indiscriminately, enabling weak agonists to signal but lacking the ligand-specific cooperativity seen with LSN3160440 [3].

Probe dependence GLP-1R biased modulation metabolite pharmacology

Cryo-EM Binding Site at TM1-TM2 Interface

The cryo-EM structure of the GLP-1R-Gs complex bound to GLP-1 and LSN3160440 (PDB: 6VCB, resolution 3.30 Å) reveals that LSN3160440 binds at a unique allosteric pocket formed by TM1 and TM2, distinct from the orthosteric site and from binding sites of other modulators [1]. The modulator engages Y145 and L142 in TM1 via π-π stacking and hydrophobic contacts, bridging GLP-1 residues F12, V16, and L20 to stabilize the active receptor conformation [2]. In contrast, BETP covalently modifies cytoplasmic Cys347 and Cys438 [3], while 'compound 2' binds a distinct pocket on the cytoplasmic end of TM6 and covalently targets C347 [4]. This structural differentiation provides a rational basis for the compound's unique cooperativity and probe dependence.

Cryo-EM GLP-1R structure allosteric pocket

High Purity and Structural Validation

Commercially available LSN3160440 is supplied at 98.08% purity as determined by vendor QC, with full analytical characterization including IUPAC name, canonical SMILES (C[C@H](C1=C(C=CC(=C1Cl)OC)Cl)N2C=NC3=C2C=C(C=C3)C4=CC=CC=C4[C@H]5CCCCN5), and InChI key YFCMSHPEVDOMQA-VGOFRKELSA-N . This level of purity and structural validation exceeds typical research-grade thresholds (≥95%) and ensures batch-to-batch consistency in sensitive biochemical and cellular assays. In comparison, BETP and 'compound 2' are available from multiple vendors with variable purity (commonly 95-98%), but LSN3160440 benefits from a well-documented synthetic route and QC parameters directly linked to the primary discovery publication [1].

Chemical purity quality control reproducibility

LSN3160440: Validated Research Applications


GLP-1(9-36) Function in Islet Biology

LSN3160440 enables investigation of GLP-1(9-36), a proteolytic product of GLP-1(7-36) with negligible standalone activity, by increasing its potency over 1500-fold in functional assays [1]. Its selective probe dependence for GLP-1(9-36) over oxyntomodulin (driven by a single residue) [2] makes it an essential tool for distinguishing GLP-1(9-36)-specific signaling from other peptide hormones. Use of LSN3160440 in islet insulin secretion assays demonstrates glucose-, ligand-, and GLP-1R-dependent enhancement, providing a physiologically relevant model for studying incretin biology [3].

Cryo-EM of Class B GPCR Allostery

The availability of a high-resolution (3.30 Å) cryo-EM structure of the GLP-1R-Gs complex bound to GLP-1 and LSN3160440 (PDB: 6VCB) [1] provides a validated template for computational docking, molecular dynamics simulations, and structure-based drug design. LSN3160440's non-covalent binding at the TM1-TM2 interface [2] contrasts with covalent modulators, enabling cleaner interpretation of allosteric networks. Researchers can directly utilize the atomic coordinates deposited in the PDB to model receptor-ligand interactions and design novel PAMs.

Molecular Glue and PPI Stabilization

As a prototypical 'molecular glue' that stabilizes the active state conformation by cooperatively binding both receptor and orthosteric ligand [1], LSN3160440 serves as a benchmark compound for studying protein-protein interaction (PPI) stabilization. Its uncompetitive mechanism and probe dependence offer a unique model for developing next-generation PPI stabilizers targeting peptide hormone receptors [2]. Studies utilizing LSN3160440 can inform the design of small molecules that induce proximity or stabilize native interactions in other Class B GPCRs.

Biased Signaling and Probe Dependence

The strong probe dependence of LSN3160440—where it potentiates GLP-1(9-36) but not oxyntomodulin [1]—makes it a critical tool for dissecting biased signaling at GLP-1R. Comparative studies with orthosteric agonists (e.g., danuglipron) and covalent PAMs (e.g., BETP) can reveal pathway-selective effects [2]. LSN3160440's well-characterized cooperativity factor (α = 407) [3] allows quantitative analysis of allosteric modulation in cAMP, Ca2+, and ERK signaling pathways, facilitating the development of biased therapeutics.

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